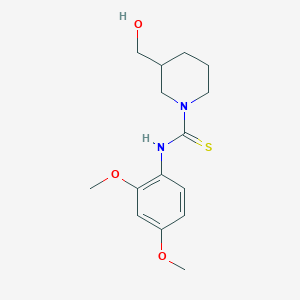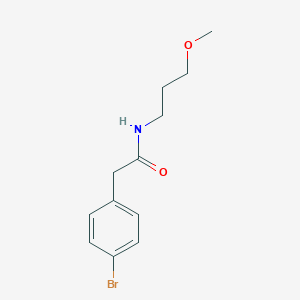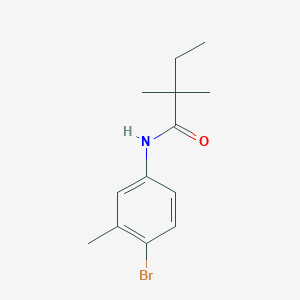
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT has been studied extensively for its unique properties and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects in various studies. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can increase the activity of mTOR and enhance protein synthesis in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can improve cognitive function, reduce inflammation, and increase muscle mass and strength.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high potency, specificity, and stability. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it can be toxic at high concentrations, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide. One area of interest is the potential of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of research is the role of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in modulating the immune system and its potential application in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the optimal dosage and duration of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide treatment in various applications.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and thioacetamide in the presence of a reducing agent. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has found its application in various fields of scientific research, including medicinal chemistry, neuropharmacology, and agriculture. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's disease. In neuropharmacology, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been explored for its role in modulating the activity of neurotransmitters and receptors in the brain. In agriculture, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been used as a feed additive for livestock to improve their growth and feed efficiency.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide |
|---|---|
Formule moléculaire |
C15H22N2O3S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21) |
Clé InChI |
CCVJYEBNLMJNEO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)